

AG-370: Indole Tyrphostin Classification & Technical Specifications[1][2]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: AG-370

Cat. No.: B176268

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Executive Summary

AG-370 (Tyrphostin **AG-370**) is a synthetic small-molecule inhibitor belonging to the indole tyrphostin subclass.[1][2][3] Unlike the broad-spectrum benzylidene malononitrile tyrphostins (e.g., AG-490), **AG-370** is engineered for selectivity toward the Platelet-Derived Growth Factor Receptor (PDGFR) kinase domain.[1]

Its primary utility lies in dissecting PDGFR-mediated signaling pathways, specifically distinguishing between PDGF-driven and EGF-driven mitogenesis.[1] **AG-370** exhibits an IC₅₀ of approximately 20 μM for PDGF-induced mitogenesis, with significantly lower affinity for the Epidermal Growth Factor Receptor (EGFR), making it a critical tool for validating receptor specificity in complex signaling networks.[1]

Chemical Architecture & Classification

AG-370 represents a structural evolution from the early benzylidene malononitrile pharmacophore.[1] The incorporation of an indole moiety enhances its steric complementarity to the PDGFR kinase domain, differentiating it from quinoxaline-based tyrphostins (e.g., AG-1296).[1]

Structural Specifications

- IUPAC Name: (2Z,4E)-3-amino-4-(1H-indol-5-ylmethylene)pent-2-enedinitrile[1]
- Common Name: Tyrphostin **AG-370**[1][2][3][4][5][6]
- Chemical Formula: C₁₅H₉N₅[1]
- Molecular Weight: 259.27 g/mol [1][7]
- Core Pharmacophore: Indole ring fused with a poly-carbonitrile tail.[1]
- Solubility: Soluble in DMSO (30 mg/mL) and DMF; sparingly soluble in aqueous buffers.[1][2]

Classification Hierarchy[1]

- Superclass: Protein Tyrosine Kinase Inhibitors (PTKIs)
- Class: Tyrphostins (Tyrosine Phosphorylation Inhibitors)[1]
- Subclass: Indole Tyrphostins[1]
 - Distinction: Defined by the replacement of the benzene ring of the benzylidene malononitrile core with an indole ring, conferring PDGFR selectivity over EGFR.[1]

Mechanistic Profile

AG-370 functions by intercepting the signal transduction cascade at the receptor level.[1] Its mechanism is distinct from Type II kinase inhibitors (which bind the inactive conformation) and is historically characterized within the "substrate-competitive" design philosophy of tyrphostins, though it effectively blocks ATP-dependent autophosphorylation.[1]

Mode of Action

- Target Binding: **AG-370** binds to the intracellular kinase domain of the PDGFR (PDGFR- α/β heterodimers or homodimers).[1]
- Inhibition of Autophosphorylation: The compound prevents the transfer of the γ -phosphate from ATP to tyrosine residues on the receptor's activation loop and C-terminal tail.[1]

- Signal Termination: By blocking autophosphorylation, **AG-370** prevents the recruitment of SH2-domain-containing downstream effectors, specifically:
 - PI3K (p85 subunit): Blocking cell survival pathways (Akt).[1]
 - PLC- γ : Blocking calcium mobilization.
 - RasGAP/Grb2: Blocking the MAPK/ERK proliferative cascade.[1]

Selectivity Data

The following table summarizes the inhibitory potency of **AG-370** compared to related targets.

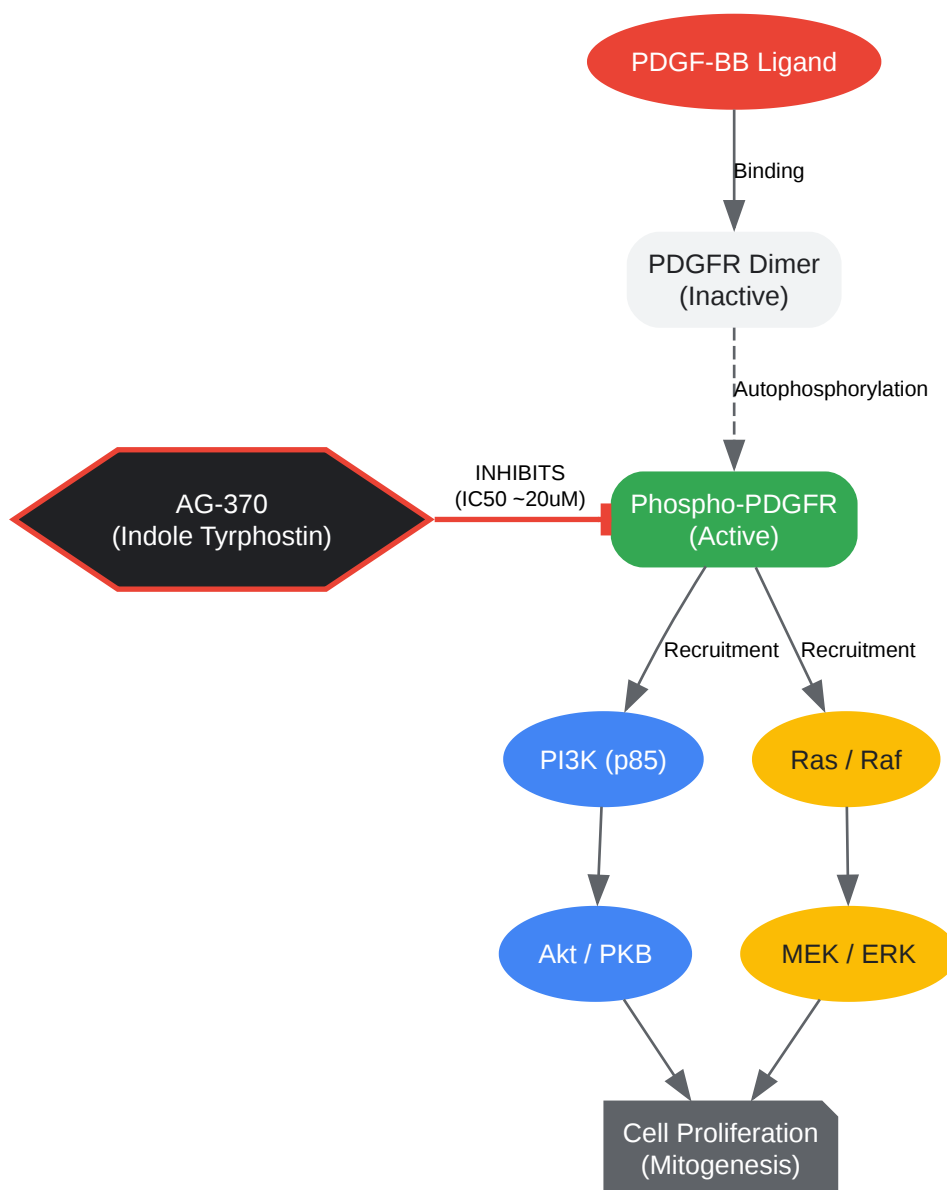
Target Receptor	IC ₅₀ (Mitogenesis)	Selectivity Ratio (vs PDGFR)	Notes
PDGFR	20 μ M	1.0	Primary Target
EGFR	> 800 μ M	> 40x	Some assays report weak inhibition at 50 μ M, but efficacy is minimal compared to PDGFR.[1]
HER-2/neu	Inactive	N/A	No significant inhibition observed.[1]

“

*Note on Selectivity: While **AG-370** is selective for PDGFR over EGFR, it is less potent than later-generation quinoxalines like AG-1296.[1] However, its unique indole structure provides a distinct off-target profile useful for cross-validation.[1]*

Visualization: PDGFR Signaling Blockade

The following diagram illustrates the specific node of inhibition within the PDGFR signaling cascade.



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Figure 1: Mechanism of Action. **AG-370** selectively inhibits the autophosphorylation step of the PDGFR complex, severing downstream activation of PI3K/Akt and Ras/MAPK pathways.[1]

Experimental Protocols

A. Reconstitution & Storage

Tyrphostins are sensitive to light and oxidation.[1] Proper handling is critical for reproducibility.
[1]

- Solvent: Dissolve **AG-370** powder in high-grade (anhydrous) DMSO.
 - Target Concentration: 10 mM to 50 mM stock.[1]
 - Solubility Limit: ~30 mg/mL in DMSO.[1][2]
- Aliquoting: Immediately aliquot into light-protective (amber) microtubes to avoid freeze-thaw cycles.
- Storage: Store at -20°C. Stable for 6 months if kept dry and dark.[1]
 - Warning: Do not store in aqueous buffers for >24 hours.[1][2]

B. In Vitro PDGFR Inhibition Assay (Cell-Based)

This protocol validates **AG-370** activity by measuring the inhibition of PDGF-stimulated DNA synthesis.[1]

Materials:

- Swiss 3T3 Fibroblasts or Human Bone Marrow Fibroblasts.[1]
- PDGF-BB (recombinant).[1]
- [³H]Thymidine.[1]
- **AG-370** Stock (DMSO).[1][6]

Protocol Steps:

- Seeding: Plate cells in 24-well plates and grow to confluence in DMEM + 10% FBS.
- Starvation: Wash cells and incubate in serum-free medium for 24 hours to synchronize the cell cycle (G0 phase).
- Inhibitor Pre-treatment:

- Add **AG-370** at varying concentrations (e.g., 0.1, 1, 10, 50, 100 μ M).[1]
- Control: DMSO vehicle only (final concentration <0.1%).[1]
- Incubate for 30 minutes at 37°C.
- Stimulation: Add PDGF-BB (e.g., 10–50 ng/mL) to stimulate mitogenesis.[1] Incubate for 18–20 hours.
- Labeling: Pulse cells with 1 μ Ci/mL [3 H]thymidine for 4 hours.
- Harvest: Wash with ice-cold PBS, precipitate DNA with 5% TCA (Trichloroacetic acid), and solubilize in 0.1 M NaOH.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Plot CPM vs. log[**AG-370**]. Calculate IC₅₀ using non-linear regression.

Validation Criteria:

- Positive Control: PDGF-BB alone should induce >5-fold increase in thymidine incorporation. [1]
- Specificity Check: Run a parallel plate stimulated with EGF (50 ng/mL).[1] **AG-370** should show minimal inhibition at 20 μ M in the EGF plate.[1][5]

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